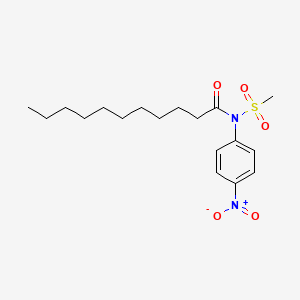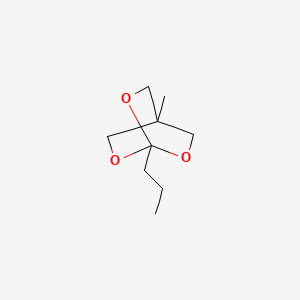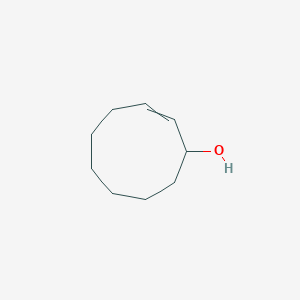![molecular formula C16H17NO3 B14607036 Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy- CAS No. 58285-73-7](/img/structure/B14607036.png)
Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy- is an organic compound with the molecular formula C16H17NO3 This compound is known for its unique structure, which includes a phenol group, an ethoxyphenyl group, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy- typically involves the formation of a Schiff base. This process includes the condensation of 4-ethoxyaniline with 2-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
作用機序
The mechanism of action of Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine group can undergo nucleophilic attack. These interactions can lead to changes in the activity of enzymes and other proteins, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
- Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy- is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from similar compounds.
特性
CAS番号 |
58285-73-7 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC名 |
4-[(4-ethoxyphenyl)iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C16H17NO3/c1-3-20-14-7-5-13(6-8-14)17-11-12-4-9-15(18)16(10-12)19-2/h4-11,18H,3H2,1-2H3 |
InChIキー |
LVJQBJZMOOPMDO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
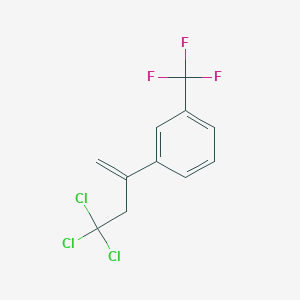
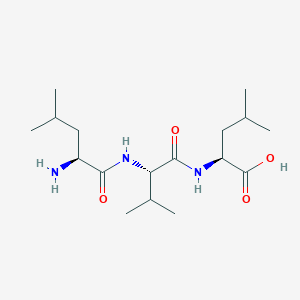
![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
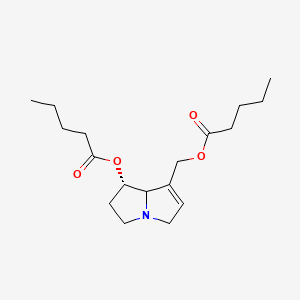
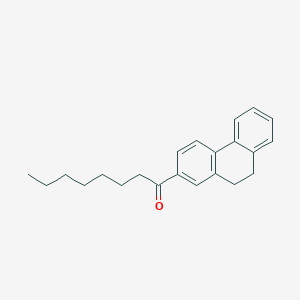
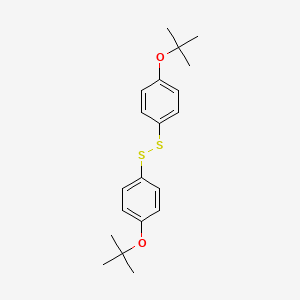
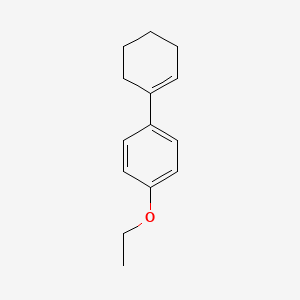
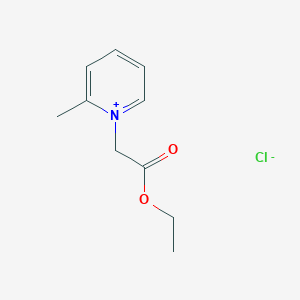
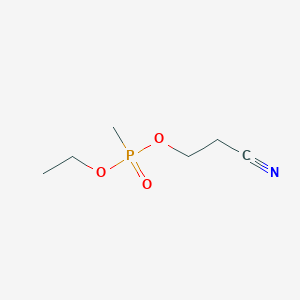
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
